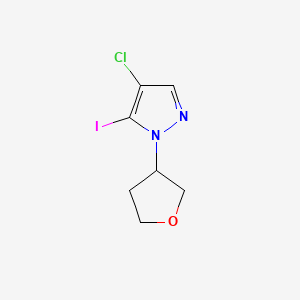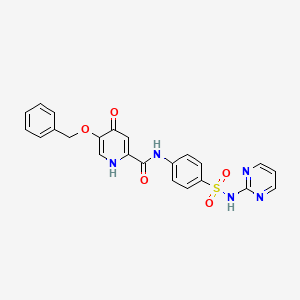
5-(benzyloxy)-4-oxo-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)-1,4-dihydropyridine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(benzyloxy)-4-oxo-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)-1,4-dihydropyridine-2-carboxamide is a complex organic compound that has garnered significant interest in the fields of chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzyloxy group, a pyrimidin-2-ylsulfamoyl group, and a dihydropyridine core. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study for researchers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(benzyloxy)-4-oxo-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)-1,4-dihydropyridine-2-carboxamide typically involves multiple steps, each requiring specific reagents and conditionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include steps such as purification through crystallization or chromatography to achieve the required quality standards. Industrial production methods are designed to be cost-effective while maintaining the integrity of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
5-(benzyloxy)-4-oxo-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)-1,4-dihydropyridine-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxo-derivatives, while reduction can produce various reduced forms of the compound. Substitution reactions can lead to a wide range of new compounds with different functional groups .
Wissenschaftliche Forschungsanwendungen
5-(benzyloxy)-4-oxo-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)-1,4-dihydropyridine-2-carboxamide has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers are investigating its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor.
Wirkmechanismus
The mechanism of action of 5-(benzyloxy)-4-oxo-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)-1,4-dihydropyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 5-(benzyloxy)-4-oxo-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)-1,4-dihydropyridine-2-carboxamide include other dihydropyridine derivatives and compounds with benzyloxy or pyrimidin-2-ylsulfamoyl groups. Examples include:
- 4-(4-benzyloxy)phenyl derivatives
- Pyrimidin-2-ylsulfamoyl-substituted compounds
- Other dihydropyridine-based molecules
Uniqueness
What sets this compound apart is its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. This makes it a valuable compound for research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C23H19N5O5S |
|---|---|
Molekulargewicht |
477.5 g/mol |
IUPAC-Name |
4-oxo-5-phenylmethoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1H-pyridine-2-carboxamide |
InChI |
InChI=1S/C23H19N5O5S/c29-20-13-19(26-14-21(20)33-15-16-5-2-1-3-6-16)22(30)27-17-7-9-18(10-8-17)34(31,32)28-23-24-11-4-12-25-23/h1-14H,15H2,(H,26,29)(H,27,30)(H,24,25,28) |
InChI-Schlüssel |
BSBFQXLQADBMBS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC2=CNC(=CC2=O)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CC=N4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


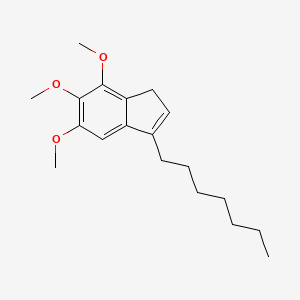
![1,7-dimethyl-9-(4-phenoxyphenyl)-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14120651.png)


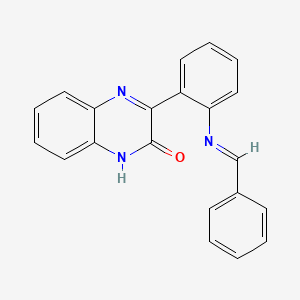
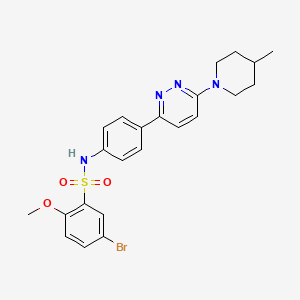
![2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B14120684.png)
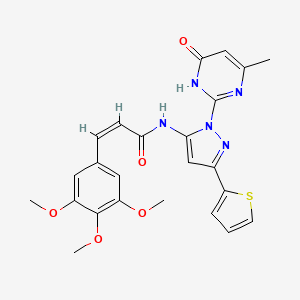
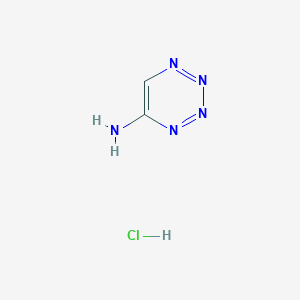

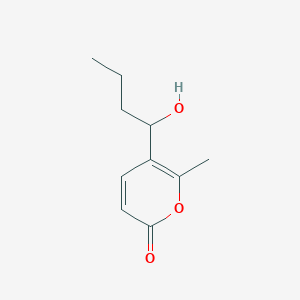
![1-(2,4-difluorobenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14120710.png)
